1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one
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Overview
Description
The compound “1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one” is a complex organic molecule. It contains a pyrimidine scaffold, which is a six-membered heterocyclic organic compound containing two nitrogen atoms . Pyrimidine is an integral part of DNA and RNA and imparts diverse pharmacological properties .
Scientific Research Applications
Heterocyclic Chemistry and Antimicrobial Activity
Research involving compounds with triazolo[4,5-d]pyrimidin and piperazine structures has shown significant interest in heterocyclic chemistry due to their potential antimicrobial properties. For instance, studies on various heterocyclic compounds, including triazole derivatives, have demonstrated promising antimicrobial activities, which could suggest potential applications of the mentioned compound in developing new antimicrobial agents (El-Agrody et al., 2001); (Bektaş et al., 2007).
Antihypertensive and Antagonist Activity
Compounds featuring piperazine and related moieties have been explored for their potential in antihypertensive applications and as antagonists for various receptors. This suggests a possible avenue for research into cardiovascular diseases and neurological disorders (Bayomi et al., 1999); (Vu et al., 2004).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds containing the triazolo[4,5-d]pyrimidin and piperazine units have been key areas of interest. These studies often focus on the crystalline structure, which is crucial for understanding the interaction mechanisms and potential applications in material science or molecular engineering (Repich et al., 2017).
Potential Antidiabetic Applications
Some derivatives related to the query compound have been investigated for their potential antidiabetic properties, particularly through mechanisms such as dipeptidyl peptidase-4 (DPP-4) inhibition. This indicates the potential of such compounds in developing new therapeutic agents for diabetes management (Bindu et al., 2019).
Mechanism of Action
Target of Action
The compound, 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one, is a derivative of pyrimidine . Pyrimidine derivatives have been found to exhibit anticancer activity . The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division and inducing apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical step in cell division. Consequently, the cell cycle is halted, and the cells undergo apoptosis, or programmed cell death .
Pharmacokinetics
These properties are crucial for the compound’s bioavailability and its ability to reach its target in the body .
Result of Action
The result of the compound’s action is the significant inhibition of cell proliferation in various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines . The compound also induces significant alterations in cell cycle progression and apoptosis within HCT cells .
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN7O/c1-3-5-16(6-4-2)22(31)29-13-11-28(12-14-29)20-19-21(25-15-24-20)30(27-26-19)18-9-7-17(23)8-10-18/h7-10,15-16H,3-6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEZVMIOMYJMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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